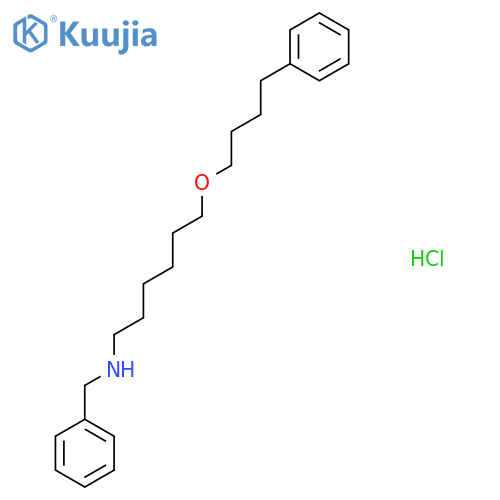

Cas no 163923-18-0 (6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride)

6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-(benzyl-6-(4-phenylbutoxy)-hexane-1-amine hydrochloride

- N-Benzyl-6-(4-Phenylbutoxy)Hexan-1-Amine Hydrochloride

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine;hydrochloride

- 6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride

-

- インチ: 1S/C23H33NO.ClH/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;1H

- InChIKey: UIVMHLBJOQNSSR-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CCCCC1C=CC=CC=1)CCCCCCNCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 375.2328924 g/mol

- どういたいしつりょう: 375.2328924 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 26

- 回転可能化学結合数: 14

- 複雑さ: 282

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 376.0

- トポロジー分子極性表面積: 21.3

6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P319617-1mg |

[6-(4-Phenylbutoxy)hexyl]benzylamine Hydrochloride |

163923-18-0 | 1mg |

$ 167.00 | 2023-09-06 | ||

| TRC | P319617-10mg |

[6-(4-Phenylbutoxy)hexyl]benzylamine Hydrochloride |

163923-18-0 | 10mg |

$ 1315.00 | 2023-09-06 |

6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

6-(4-Phenylbutoxy)hexylbenzylamine Hydrochlorideに関する追加情報

Introduction to 6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride (CAS No. 163923-18-0) and Its Emerging Applications in Chemical Biology

The compound 6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride, identified by the CAS number 163923-18-0, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This amine hydrochloride derivative has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a phenylbutoxy moiety linked to a hexylbenzylamine backbone introduces distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation in drug discovery and molecular targeting.

Recent studies have highlighted the compound's role in modulating neural pathways, particularly in the context of central nervous system (CNS) disorders. The extended alkyl chain and aromatic ring system contribute to its ability to cross the blood-brain barrier, a critical factor for developing effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary in vitro experiments have demonstrated its potential to interact with specific neurotransmitter receptors, suggesting a mechanism by which it may alleviate symptoms associated with these conditions.

The 4-Phenylbutoxy substituent is particularly noteworthy, as it enhances lipophilicity while maintaining solubility, which is essential for formulation development. This balance is crucial for ensuring adequate bioavailability and target engagement. Additionally, the hydrochloride salt form improves stability and bioavailability, making it more suitable for clinical trials and potential therapeutic use. Researchers are exploring its efficacy in models of cognitive impairment, where its ability to modulate acetylcholinesterase activity has shown promising results.

In the field of oncology, 6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride has been investigated for its potential as an anti-proliferative agent. The compound's structure allows it to interfere with key signaling pathways involved in cancer cell growth, such as the MAPK and PI3K/Akt pathways. Early preclinical studies indicate that it can induce apoptosis in certain cancer cell lines while exhibiting lower toxicity toward normal cells. This selectivity is a critical factor in minimizing side effects and improving patient outcomes.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic framework efficiently. The hydrochloride salt formation is achieved through careful acid-base neutralization, ensuring the compound's stability under various storage conditions.

From a regulatory perspective, 6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride must undergo rigorous testing to meet safety and efficacy standards before entering clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing its development pipeline. Regulatory agencies such as the FDA and EMA have outlined guidelines for novel compounds like this one, emphasizing the need for comprehensive toxicological studies and pharmacokinetic evaluations.

The compound's potential extends beyond traditional therapeutic applications; it has also been explored in agrochemical research for its ability to interact with biological targets in pests. By modulating neurotransmitter receptors in insects, it demonstrates promise as a next-generation pesticide with reduced environmental impact compared to conventional agents. This dual functionality underscores its versatility across multiple scientific disciplines.

Future research directions include optimizing synthetic routes to enhance scalability and cost-effectiveness. Additionally, exploring novel derivatives of this compound may reveal additional therapeutic benefits or improved pharmacological profiles. Computational modeling techniques are being employed to predict binding affinities and optimize drug-like properties, accelerating the discovery process.

The integration of 6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride into drug development pipelines represents a convergence of innovation from synthetic chemistry, pharmacology, and bioinformatics. Its unique structural attributes offer a foundation for developing next-generation therapeutics with improved efficacy and reduced side effects. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

163923-18-0 (6-(4-Phenylbutoxy)hexylbenzylamine Hydrochloride) 関連製品

- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)

- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)

- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)

- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)

- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))

- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)

- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)

- 1246817-96-8(3-Methyl Pseudoephedrine)

- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)